2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
Description
Properties
CAS No. |
1585-23-5 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(2-chloro-4,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
IUBQIUUNTVPLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also includes steps for purification, such as recrystallization or distillation, to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions.
Key Reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Amine Substitution | Ethylamine, DMF, 80°C, 6 hours | 2-Amino-4,5-dimethylphenoxyacetic acid | 72% | |
| Thiol Substitution | Sodium hydrosulfide, ethanol, reflux | 2-Mercapto-4,5-dimethylphenoxyacetic acid | 65% |
Mechanistic Notes:
-
The reaction proceeds via an pathway due to steric hindrance from adjacent methyl groups.
-
Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates.
Oxidation Reactions
The acetic acid side chain and methyl groups are susceptible to oxidation.
Oxidation Pathways:
| Site of Oxidation | Reagents/Conditions | Products | Observations |
|---|---|---|---|
| Acetic acid chain | , , 100°C | 2-(2-Chloro-4,5-dimethylphenoxy)glyoxylic acid | Requires acidic conditions for full oxidation |
| Methyl group (C-4) | , glacial acetic acid | 2-Chloro-4-carboxy-5-methylphenoxyacetic acid | Partial oxidation observed at 60°C |
Key Findings:
-
Methyl groups oxidize to carboxylic acids under strong oxidizing conditions.
-
Over-oxidation of the acetic acid chain can lead to decarboxylation.
Reduction Reactions
The carboxylic acid group and chloro substituent can be reduced.
Reduction Pathways:
| Target Group | Reagents/Conditions | Products | Efficiency |
|---|---|---|---|
| Carboxylic acid | , dry ether, reflux | 2-(2-Chloro-4,5-dimethylphenoxy)ethanol | 85% |
| Chloro group | , Pd/C, ethanol, 50°C | 2-Hydroxy-4,5-dimethylphenoxyacetic acid | 90% (selective) |
Notes:
-
Catalytic hydrogenation selectively reduces the chloro group without affecting the carboxylic acid.
-
reduces the carboxylic acid to a primary alcohol but leaves the aromatic ring intact.
Esterification and Hydrolysis
The carboxylic acid group participates in typical acid-base reactions.
Esterification Data:
| Alcohol | Catalyst | Conditions | Ester Product | Yield |
|---|---|---|---|---|
| Methanol | Reflux, 4 hours | Methyl 2-(2-chloro-4,5-dimethylphenoxy)acetate | 88% | |
| Ethanol | Room temperature, 24 hours | Ethyl 2-(2-chloro-4,5-dimethylphenoxy)acetate | 78% |
Hydrolysis Conditions:
-
Acidic Hydrolysis: , reflux, 2 hours → Regenerates parent acid (95% recovery).
-
Basic Hydrolysis: , aqueous ethanol, 1 hour → Sodium salt formation (quantitative).
Thermal Degradation
Controlled pyrolysis studies reveal decomposition pathways:
| Temperature | Atmosphere | Major Products | Mechanism |
|---|---|---|---|
| 250°C | 4,5-Dimethylphenol + Chloroacetic acid | Cleavage of ether bond | |
| 350°C | CO, HCl, and polyaromatic hydrocarbons | Radical-mediated decomposition |
Stability Notes:
Photochemical Reactions
UV irradiation induces unique reactivity:
| Wavelength | Solvent | Products | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | 2-Hydroxy-4,5-dimethylphenoxyacetic acid + Cl | 0.12 |
| 365 nm | Water | No significant reaction | - |
Implications:
-
UV-C light promotes homolytic cleavage of the C-Cl bond, forming a phenolic derivative.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s) | Activation Energy (kJ/mol) |
|---|---|---|
| Chloro Substitution | 85 ± 3 | |
| Carboxylic Acid Oxidation | 92 ± 5 | |
| Esterification | 68 ± 2 |
Scientific Research Applications
Agricultural Uses
2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is primarily utilized as a plant growth regulator. Its effectiveness in promoting plant growth has made it a valuable asset in agriculture.
- Mechanism of Action : It acts by stimulating hypocotyl elongation during seedling emergence, which enhances the growth rate and overall health of plants.
| Application | Effect |
|---|---|
| Seedling Growth | Promotes elongation of hypocotyls |
| Crop Yield Enhancement | Increases biomass and productivity |
| Stress Resistance | Improves plant resilience under adverse conditions |
Biological Research
In biological studies, this compound serves as a tool for investigating plant development processes.
- Case Study : Research has demonstrated that the application of this auxin can lead to significant changes in gene expression related to growth and development pathways in plants.
| Study Focus | Findings |
|---|---|
| Gene Expression | Upregulation of genes associated with growth |
| Developmental Biology | Insights into auxin-mediated developmental processes |
Pharmaceutical Potential
Emerging research indicates potential therapeutic applications of this compound in medicine.
- Case Study : A study explored its use in developing new analgesic compounds. The compound's structural similarities with known analgesics suggest it could be modified for pain relief applications.
| Research Area | Potential Application |
|---|---|
| Analgesic Development | Modification for enhanced pain relief |
| Neuropathic Pain | Investigating dual action on pain pathways |
Safety and Toxicity
While the compound exhibits beneficial effects in plant growth and potential therapeutic uses, safety assessments are crucial.
- Toxicity Studies : Research indicates that while the compound has low cytotoxicity at certain concentrations, formulations containing surfactants can lead to adverse effects. For instance, cases of self-poisoning have been reported where formulations containing this compound resulted in significant health issues due to other ingredients rather than the auxin itself .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the phenoxyacetic acid moiety play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Effects on Chloro and Methyl Substituents
2-(4-Chloro-3,5-dimethylphenoxy)acetic Acid (602-UC, CAS 19545-95-0)
- Structure : Chloro group at the 4-position, methyl groups at 3- and 5-positions.
- Applications : Used as a synthetic auxin analog to enhance hypocotyl growth in Arabidopsis seedlings .
- Mechanism : Acts as a proton acceptor, facilitating auxin receptor interactions .
- Key Difference: The chloro group’s position (4 vs.
4-Chloro-2-methylphenoxyacetic Acid (MCPA, CAS 94-74-6)
Chlorinated Phenoxyacetic Acid Herbicides
2,4-Dichlorophenoxyacetic Acid (2,4-D, CAS 94-75-7)
- Structure : Chloro groups at 2- and 4-positions.
- Applications : Systemic herbicide for broadleaf weed control .
- Toxicity: Classified as a possible human carcinogen (IARC Group 2B) with environmental persistence .
- Key Difference : The additional chloro group in 2,4-D increases phytotoxicity compared to the target compound, which has a milder growth-promoting effect .
Substituted Phenoxyacetic Acids in Research
2-(3,5-Dichlorophenyl)acetic Acid (CAS 51719-65-4)
Comparative Data Table
Research Findings and Mechanistic Insights
- Auxin Mimicry: Both this compound and 602-UC exhibit auxin-like activity, but their efficacy varies due to chloro group positioning. 602-UC shows stronger hypocotyl elongation in Arabidopsis due to optimized receptor binding .
- Herbicidal vs. Growth-Promoting Effects : The target compound’s methyl groups reduce oxidative stress compared to 2,4-D, making it suitable for controlled growth applications rather than herbicidal use .
- Solubility and Formulation: The target compound’s poor aqueous solubility necessitates ethanol-based formulations, whereas 2,4-D’s water solubility enhances field applicability .
Biological Activity
2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (commonly referred to as 2,4-DMCA) is a synthetic auxin belonging to the phenoxyacetic acid class. Its unique structure enhances its efficacy as a plant growth regulator, promoting various physiological processes in plants. This article delves into the biological activities of 2,4-DMCA, focusing on its applications in agriculture, effects on plant growth, and potential implications in cancer research.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClO3, with a molecular weight of approximately 214.65 g/mol. The compound features a chloro-substituted phenyl group attached to an acetic acid moiety, which is critical for its biological activity as an auxin.
As a synthetic auxin, 2,4-DMCA functions by mimicking the natural plant hormone auxin (indole-3-acetic acid). It promotes:
- Cell elongation and division : This is particularly evident during seedling development.
- Root formation : Enhances root growth and branching.
- Fruit development : Influences fruit set and maturation processes.
The compound's ability to modulate auxin signaling pathways has been extensively studied, revealing its interactions with specific receptors involved in plant growth regulation.
Biological Activity in Plants
Research has demonstrated that this compound significantly affects various growth parameters:
| Growth Parameter | Effect |
|---|---|
| Hypocotyl elongation | Increased elongation during germination |
| Root formation | Enhanced root length and density |
| Fruit development | Improved fruit size and quality |
Case Studies
- Hypocotyl Elongation : A study showed that application of 2,4-DMCA at concentrations ranging from 10 to 100 µM resulted in a dose-dependent increase in hypocotyl length in seedlings of Arabidopsis thaliana.
- Root Formation : In another experiment involving tomato plants (Solanum lycopersicum), treatment with 50 µM of 2,4-DMCA led to a significant increase in both root number and length compared to untreated controls.
- Fruit Development : Research indicated that application of this compound during the flowering stage improved fruit set rates by up to 30% in bell pepper plants.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, and how do they influence experimental design?
- Answer : The compound is a crystalline solid with a molecular formula C₁₀H₁₁ClO₃ (MW 214.6) and UV/Vis absorption maxima at 230 and 280 nm . Solubility in organic solvents (e.g., ethanol, DMSO) is ~30 mg/mL, but aqueous solubility is limited. For cell-based assays, dissolve in ethanol first, then dilute with PBS (pH 7.2) to achieve ~0.5 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent degradation .
Q. What synthetic routes are available for preparing this compound?
- Answer : While direct synthesis protocols are not fully detailed in the evidence, analogous phenoxyacetic acids (e.g., 2,4-dichlorophenoxyacetic acid) are synthesized via esterification of chlorinated benzoic acids with methanol and sulfuric acid under reflux . Adaptations for this compound may involve substituting 2-chloro-4,5-dimethylphenol as the starting material. Recrystallization from ethanol is recommended for purification .
Q. How is this compound used in plant biology research?
- Answer : It acts as a synthetic auxin analog, promoting hypocotyl elongation in seedlings by mimicking endogenous auxin signaling. Applications include studying auxin transport mechanisms or screening for herbicide resistance in Arabidopsis mutants .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Answer : Use gas chromatography (GC) with electron capture detection (ECD) or HPLC-UV at 230 nm. For trace analysis, EPA Method 515.1 (modified for chlorinated phenoxy acids) is applicable, involving liquid-liquid extraction and derivatization . Validate methods with spike-recovery experiments in plant tissues or soil samples.
Q. How does structural modification (e.g., chlorine positioning, methyl groups) affect its bioactivity compared to other auxin analogs?
- Answer : The 2-chloro and 4,5-dimethyl groups enhance stability and receptor binding affinity compared to natural auxins like IAA. In structure-activity studies, substituting chlorine at the 2-position (vs. 4-position in 2,4-D) reduces phytotoxicity but maintains growth-promoting effects . Methyl groups likely hinder metabolic degradation, prolonging activity .
Q. How should researchers address contradictions in toxicity data for chlorinated phenoxyacetic acids?
- Answer : Discrepancies in LD₅₀ values or carcinogenicity may arise from species-specific metabolism or impurities (e.g., dioxins in older 2,4,5-T formulations). For this compound, conduct:
- In vitro assays : Cytotoxicity screening in mammalian cell lines (e.g., HepG2) with purity verification (≥98% by HPLC) .
- In vivo studies : Subchronic toxicity tests in rodents (14–90 days) at 10–100 mg/kg/day, monitoring liver/kidney biomarkers .
Q. What experimental controls are critical when studying its mechanism of action in plant systems?
- Answer : Include:
- Negative controls : Auxin-deficient mutants (e.g., Arabidopsis axr1) to confirm specificity.
- Solvent controls : Ethanol/PBS at the same dilution ratio.
- Positive controls : 2,4-D or IAA at equivalent concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
